Cytotoxicity Against B16 Melanoma: Agaridoxin (3,4-Dihydroxy) vs. Parent 4-Hydroxyanilide vs. 2,5-Dihydroxy Analog
In a comparative evaluation of L-glutamic acid anilide analogs against B16 mouse melanoma cells, the naturally occurring 3,4-dihydroxyanilide (Agaridoxin, compound 3) exhibited an ID50 of 0.27 mM, which is 2.7-fold less potent than the parent 4-hydroxyanilide (ID50 = 0.10 mM) [1]. Crucially, the isomeric 2,5-dihydroxyanilide (compound 14) was the most potent analog tested (ID50 = 0.051 mM), representing a 5.3-fold increase in cytotoxic potency relative to Agaridoxin [1].
| Evidence Dimension | Growth inhibition of B16 mouse melanoma cells (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.27 mM (270 µM) |
| Comparator Or Baseline | L-glutamic acid γ-(4-hydroxyanilide): ID50 = 0.10 mM; L-glutamic acid γ-(2,5-dihydroxyanilide): ID50 = 0.051 mM |
| Quantified Difference | 2.7-fold less potent than parent 4-hydroxyanilide; 5.3-fold less potent than 2,5-dihydroxy analog |
| Conditions | B16 mouse melanoma cells in culture |
Why This Matters
Procurement of Agaridoxin specifically provides a moderately potent (0.27 mM) tool compound with a distinct hydroxylation pattern; selection of the 2,5-dihydroxy isomer would introduce a confounding 5-fold increase in potency, invalidating dose-response comparisons intended for the 3,4-dihydroxy pharmacophore.
- [1] Rosowsky A, Wick MM, Kim SH. Structural analogues of L-glutamic acid γ-(4-hydroxyanilide) and γ-(3,4-dihydroxyanilide) as potential agents against melanoma. J Med Chem. 1979;22(9):1034-1037. View Source
